3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 851988-75-5
VCID: VC7594471
InChI: InChI=1S/C16H20N2O4/c1-11-9-17(10-12(2)21-11)15(19)7-8-18-13-5-3-4-6-14(13)22-16(18)20/h3-6,11-12H,7-10H2,1-2H3
SMILES: CC1CN(CC(O1)C)C(=O)CCN2C3=CC=CC=C3OC2=O
Molecular Formula: C16H20N2O4
Molecular Weight: 304.346

3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

CAS No.: 851988-75-5

Cat. No.: VC7594471

Molecular Formula: C16H20N2O4

Molecular Weight: 304.346

* For research use only. Not for human or veterinary use.

3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one - 851988-75-5

Specification

CAS No. 851988-75-5
Molecular Formula C16H20N2O4
Molecular Weight 304.346
IUPAC Name 3-[3-(2,6-dimethylmorpholin-4-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C16H20N2O4/c1-11-9-17(10-12(2)21-11)15(19)7-8-18-13-5-3-4-6-14(13)22-16(18)20/h3-6,11-12H,7-10H2,1-2H3
Standard InChI Key HZFNPRUFZPYWPI-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)C(=O)CCN2C3=CC=CC=C3OC2=O

Introduction

Chemical Identity and Structural Analysis

The molecular structure of 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one comprises three distinct regions:

  • Benzoxazolone Core: A benzo[d]oxazol-2(3H)-one scaffold, characterized by a fused benzene and oxazolone ring system. This motif is structurally analogous to 3,6-dimethylbenzo[d]oxazol-2(3H)-one (PubChem CID: 14025254), which shares the oxazolone ring but lacks the morpholine-containing side chain .

  • Propionyl Linker: A three-carbon chain (propyl group) connecting the benzoxazolone core to the morpholine substituent. The ketone group at the third carbon (3-oxo) introduces a site of potential reactivity or hydrogen bonding.

  • 2,6-Dimethylmorpholine Substituent: A morpholine ring substituted with methyl groups at the 2- and 6-positions. Morpholine derivatives are frequently employed in drug design to modulate solubility, bioavailability, and target binding .

Table 1: Key Structural Features and Functional Groups

ComponentDescriptionRole in Bioactivity
Benzoxazolone coreFused benzene and oxazolone ringPotential kinase inhibition
Propionyl linker-(CH₂)₂-C(O)- groupConformational flexibility
2,6-DimethylmorpholineN-substituted morpholine with methyl groups at 2,6-positionsSolubility enhancement

Synthetic Strategies and Reaction Pathways

While no direct synthesis of this compound is documented in the provided sources, analogous methodologies suggest feasible routes:

Core Formation: Benzoxazolone Synthesis

The benzo[d]oxazol-2(3H)-one core can be synthesized via cyclization of 2-aminophenol derivatives. For example, 3,6-dimethylbenzo[d]oxazol-2(3H)-one is prepared through intramolecular cyclization of N-(3,6-dimethyl-2-hydroxyphenyl)carbamate precursors .

PropertyPredictionRationale
SolubilityModerate (logP ≈ 2.5)Polar morpholine group enhances solubility
Metabolic StabilityHighSteric hindrance from dimethyl groups
Plasma Protein Binding~90%Aromatic core promotes protein binding

Therapeutic Applications and Clinical Relevance

Oncology

PI3K inhibitors are widely investigated for cancer therapy due to their role in regulating cell proliferation and survival. The compound’s structural alignment with known PI3K inhibitors (e.g., compounds in WO2016064957A1) positions it as a candidate for preclinical evaluation in malignancies driven by PI3K/Akt/mTOR pathway dysregulation .

Inflammatory and Autoimmune Diseases

Morpholine-containing compounds frequently exhibit immunomodulatory effects. By targeting PI3K-δ or PI3K-γ isoforms, this molecule may suppress inflammatory cytokine production, offering potential in conditions like rheumatoid arthritis or asthma .

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